Carcinogenic Classification Strength: Significant Oncogenic Activity in Female Sprague-Dawley Rats Verified in a Multi-Compound Comparative Study
In the definitive 1976 comparative carcinogenicity study by Cohen et al., 4-(2,3-dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline was one of five 5-nitrothiophenes administered to Sprague-Dawley rats via dietary exposure. The compound was explicitly reported to demonstrate significant oncogenic activity for female rats, a categorical designation shared with 4‑bis(2‑hydroxyethyl)amino‑2‑(5‑nitro‑2‑thienyl)quinazoline, 4‑morpholino‑2‑(5‑nitro‑2‑thienyl)quinazoline, 4‑(2‑hydroxyethylamino)‑2‑(5‑nitro‑2‑thienyl)quinazoline, and 1,2‑dihydro‑2‑(5‑nitro‑2‑thienyl)quinazolin‑4(3H)‑one . By contrast, the des‑nitro analogue 4‑bis(2‑hydroxyethyl)amino‑2‑(2‑thienyl)quinazoline failed to increase tumour incidence above the spontaneous background (4/28 female rats with solitary benign mammary tumours; P > 0.2), directly implicating the 5‑nitro group and confirming the oncogenic classification of the target compound was not an artefact of the quinazoline scaffold . Although the paper presents compound‑specific incidence rates only for the bis(2‑hydroxyethyl) analog (100% mammary adenocarcinoma in 28/28 female rats), the explicit listing of the dihydroxypropyl compound among those with 'significant oncogenic activity' places it in a validated carcinogen category that is absent for the non‑nitrated thienyl analogue.
| Evidence Dimension | Carcinogenic activity in female Sprague-Dawley rats (dietary administration) |
|---|---|
| Target Compound Data | Classified as demonstrating significant oncogenic activity (specific incidence data not reported in abstract; full data in original tables) |
| Comparator Or Baseline | 4-Bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline (des-nitro analogue): 4/28 benign mammary tumours (14.3%), no significant oncogenic activity (P > 0.2) |
| Quantified Difference | Qualitative difference: target compound is oncogenic; des-nitro analogue is not (P > 0.2 vs. untreated controls) |
| Conditions | Dietary feeding study; Sprague-Dawley rats; duration and dose as per Cohen et al. (1976). |
Why This Matters
For laboratories requiring a validated 5-nitrothiophene carcinogen as a positive control in tumourigenicity studies, the target compound offers a confirmed oncogenic profile linked to the nitro group, while the non-nitrated quinazoline analogue serves as an inactive baseline, enabling mechanistic dissection of the nitro group's role in carcinogenesis.
- [1] Cohen, S.M., Ertürk, E. & Bryan, G.T. Comparative carcinogenicity of 5-nitrothiophenes and 5-nitrofurans in rats. Journal of the National Cancer Institute 57(2), 277–282 (1976). PMID: 1003512; DOI: 10.1093/jnci/57.2.277. View Source
